molecular formula C21H21FN4O2 B1175651 Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate

Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate

Katalognummer: B1175651
Molekulargewicht: 380.423
InChI-Schlüssel: NRFOOKQOLVJBQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a scaffold for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate typically involves a multi-step process. One common method includes the condensation of 4-fluoroaniline with ethyl 2-chloroquinazoline-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2-carboxylic acid derivatives, while reduction may produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Fluorophenyl)piperazine derivatives: These compounds share a similar piperazine moiety and exhibit comparable pharmacological properties.

    Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, also belong to the quinazoline class.

Uniqueness

Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate is unique due to its specific combination of the quinazoline and piperazine moieties, which confer distinct pharmacological properties. Its structural features allow for versatile modifications, making it a valuable scaffold in drug development .

Eigenschaften

Molekularformel

C21H21FN4O2

Molekulargewicht

380.423

IUPAC-Name

ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate

InChI

InChI=1S/C21H21FN4O2/c1-2-28-21(27)19-23-18-6-4-3-5-17(18)20(24-19)26-13-11-25(12-14-26)16-9-7-15(22)8-10-16/h3-10H,2,11-14H2,1H3

InChI-Schlüssel

NRFOOKQOLVJBQC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)N3CCN(CC3)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.